N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-6-14(18(20)21)13(17-10(2)19)8-15(9)22-12-5-3-4-11(16)7-12/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQXDJANKIWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC(=CC=C2)Cl)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide typically involves the reaction of 3-chlorophenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, with the temperature maintained between 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Solvents such as toluene or acetonitrile are commonly used, and the reaction is catalyzed by sulfuric chloride .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives with nitro groups have been noted for their enhanced antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell functions .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This makes it a candidate for developing anti-inflammatory drugs .
Anticancer Potential
This compound has shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to interact with cellular targets associated with tumor growth. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, making it a subject of interest for further development as an anticancer agent .
Agrochemical Applications
In the agrochemical sector, this compound is being explored as a potential herbicide or pesticide. Its chlorophenoxy group contributes to its lipophilicity and biological activity, which can enhance its effectiveness in agricultural applications. The compound's ability to affect plant growth pathways could lead to the development of new herbicides that target specific weeds while minimizing impact on crops.
Study on Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating the compound's potential as a new antimicrobial agent.
Investigation into Anticancer Activity
In a preclinical evaluation involving several cancer cell lines, this compound exhibited selective cytotoxicity against breast cancer cells. The study highlighted the compound's mechanism of action through apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as an effective treatment option .
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence melting points, solubility, and stability. For example:
- Methoxy vs.
- Thiadiazole Core : Compounds like 5j () exhibit higher melting points (138–140°C) due to the rigid thiadiazole ring, contrasting with the target compound’s purely aromatic system .
Enzyme Inhibition
- MAO-B and Cholinesterase Inhibition: Analogs such as (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide show dual inhibition of MAO-B and BChE (IC₅₀ values in µM range) . The nitro and chlorophenoxy groups in the target compound may confer similar selectivity, though steric effects from the methyl group could alter binding.
- FPR2 Agonism: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) activate FPR2 receptors, suggesting that electron-withdrawing groups (e.g., NO₂) in the target compound might enhance receptor affinity .
Antitumor and Antioxidant Potential
Pyrrole-containing acetamides (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) demonstrate antitumor activity, highlighting the role of aromatic substituents in modulating redox properties . The nitro group in the target compound may similarly contribute to oxidative stress pathways.
Structural and Crystallographic Insights
- Hydrogen Bonding : In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, N–H···O hydrogen bonds stabilize the crystal lattice. The target compound’s nitro group may participate in similar interactions, influencing crystallinity .
- Dihedral Angles: Substituted phenyl rings in analogs exhibit dihedral angles of 10–85° relative to the acetamide plane, affecting molecular packing. The 3-chlorophenoxy group in the target compound may introduce steric hindrance, altering crystal symmetry .
Biological Activity
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C16H15ClN2O3 and a molecular weight of approximately 320.75 g/mol. The compound features several functional groups, including a phenoxy group, a nitro group, and an acetamide moiety. These groups contribute to its lipophilicity and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes by binding to their active sites, which can disrupt metabolic pathways and signal transduction processes.
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) . The presence of the nitro group is often associated with enhanced antibacterial activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have highlighted its effectiveness against various pathogens, suggesting that the chlorophenoxy moiety enhances its antibacterial properties .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, potentially modulating inflammatory responses through inhibition of cyclooxygenase (COX) enzymes .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains phenoxy and nitro groups | Potential antimicrobial and anti-inflammatory |
| N-(4-chloro-2-nitrophenyl)acetamide | Lacks phenoxy group | Similar anti-inflammatory properties |
| N-[5-(2-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide | Different halogen substitution | Enhanced antibacterial activity |
| N-[4-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl substitution | Varies; potential for different activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae, demonstrating significant antibacterial activity. The presence of the chlorophenoxy group was crucial for enhancing this effect .
- Cytotoxicity and Pharmacokinetics : Preliminary assessments showed favorable cytotoxicity profiles, indicating potential for further in vivo studies. The compound exhibited good pharmacokinetic properties, suggesting suitability for oral administration .
- Structure-Activity Relationship (SAR) : Research on similar acetamides indicated that substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups like chlorine enhance lipophilicity and facilitate membrane penetration, improving antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves coupling 3-chlorophenol with a nitro-substituted acetamide precursor via nucleophilic aromatic substitution. For example, details analogous reactions where acetamide derivatives are synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki reactions) or condensation with aryl halides. Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm absence of unreacted starting materials .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated toluene or dichloromethane solution ( ). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structure solution employs SHELXS/SHELXD for phase determination ( ). Refinement via SHELXL includes hydrogen bonding and thermal displacement parameter adjustments. Visualization tools like ORTEP-3 ( ) or WinGX ( ) generate thermal ellipsoid plots. For example, reports dihedral angles between aromatic rings (81.9–85.8°) and hydrogen-bonding networks stabilizing the lattice .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ ~10 ppm, broad).
- UV-Vis : Monitor π→π* transitions in the nitro and chlorophenoxy groups (λmax ~270–320 nm).
- Fluorescence : highlights spectrofluorometric protocols using excitation/emission wavelengths (e.g., λex = 280 nm, λem = 350 nm) to assess electronic properties .
Advanced Research Questions
Q. How can conflicting fluorescence intensity data be resolved in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions arise from solvent-dependent excited-state interactions. Use time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching mechanisms. For example, suggests comparing quantum yields (Φ) in methanol (polar) vs. toluene (nonpolar). Computational TD-DFT calculations (Gaussian 16, B3LYP/6-31G*) model solvent effects on HOMO-LUMO gaps. Validate with Kamlet-Taft solvatochromic parameters to correlate intensity with solvent polarity/polarizability .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Structure-activity relationship (SAR) studies require modifying substituents on the chlorophenoxy or nitro groups. demonstrates testing against enzymes (e.g., acetylcholinesterase) via Ellman’s assay. Introduce methyl or fluorine groups at the 4-methyl position ( ) to enhance lipophilicity (logP calculated via XLogP3, ). Dose-response curves (IC50) and molecular docking (AutoDock Vina) into enzyme active sites (e.g., PDB: 1ACJ) guide rational design .
Q. How are computational methods applied to predict stability under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) to model hydrolysis of the acetamide bond. Parameterize the compound with GAFF2 force fields and simulate in explicit solvent (water, pH 2–12). Monitor bond dissociation energies (BDE) at critical sites (e.g., C–N acetamide bond). Validate with experimental HPLC stability studies ( ) under accelerated conditions (40–60°C) .
Q. What crystallographic challenges arise from twinning or disorder, and how are they addressed?
- Methodological Answer : Twinning (e.g., pseudo-merohedral) is resolved using PLATON’s TWINABS for data integration. For disorder, refine alternate conformers with SHELXL’s PART instruction and occupancy constraints. highlights C–H···O interactions causing positional disorder in the chlorophenyl ring. Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts and validate refinement .
Data Contradiction Analysis
Q. How to reconcile discrepancies between calculated (DFT) and experimental dipole moments?
- Methodological Answer : Discrepancies may stem from solvent effects or crystal packing forces. Compare gas-phase DFT results (B3LYP/6-311++G**) with solution-phase measurements (dielectric constant-dependent Stark spectroscopy). For crystal data, calculate dipole moments from Hirshfeld atom refinement (HAR) outputs. ’s C20H15ClFNO structure shows crystal packing reduces dipole alignment vs. isolated molecules .
Methodological Tables
| Parameter | Synthesis ( ) | Crystallography ( ) |
|---|---|---|
| Yield | 65–78% | N/A |
| Purity (HPLC) | >98% | N/A |
| Space Group | N/A | P2₁/c |
| R-factor | N/A | 0.041 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
